Desmethyl thiosildenafil-d8

Description

BenchChem offers high-quality Desmethyl thiosildenafil-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desmethyl thiosildenafil-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

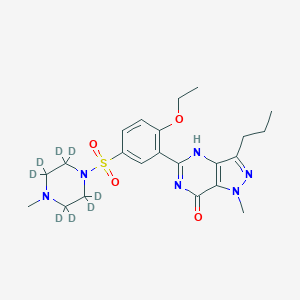

Structure

3D Structure

Properties

IUPAC Name |

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i10D2,11D2,12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNXUUZRGQAQC-BGKXKQMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649150 | |

| Record name | 5-{2-Ethoxy-5-[4-methyl(~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951385-68-5 | |

| Record name | 5-{2-Ethoxy-5-[4-methyl(~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Desmethyl Thiosildenafil-d8: A Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Desmethyl thiosildenafil-d8 is the deuterated analog of Desmethyl thiosildenafil, a known impurity and metabolite of the widely recognized phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. Due to its structural similarity to the parent compound and its stable isotope label, Desmethyl thiosildenafil-d8 serves as an invaluable internal standard for the quantitative analysis of Sildenafil and its metabolites in complex biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays enhances the accuracy and precision of pharmacokinetic and bioequivalence studies. This document provides a comprehensive technical overview of Desmethyl thiosildenafil-d8, including its chemical properties, proposed synthesis, detailed analytical applications, and the relevant pharmacological context of its non-deuterated counterpart.

Chemical and Physical Properties

Desmethyl thiosildenafil-d8 is a stable isotope-labeled compound that is chemically analogous to Desmethyl thiosildenafil, with the key difference being the substitution of eight hydrogen atoms with deuterium. This isotopic labeling renders it distinguishable by mass spectrometry from its endogenous or unlabeled counterparts, without significantly altering its chemical behavior during chromatographic separation.

Table 1: Physicochemical Properties of Desmethyl Thiosildenafil-d8 and Related Compounds

| Property | Desmethyl Thiosildenafil-d8 | Desmethyl Thiosildenafil |

| CAS Number | 1215321-44-0[1] | 479073-86-4[2] |

| Molecular Formula | C₂₁H₂₀D₈N₆O₃S₂[1] | C₂₁H₂₈N₆O₃S₂[2] |

| Molecular Weight | 484.66 g/mol [1] | 476.62 g/mol [2] |

| Chemical Name | 5-(2-Ethoxy-5-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione[2] |

| Appearance | Light yellow liquid or White to Off-White Solid | Not specified |

| Storage | -20°C under inert atmosphere[2] | -20°C[2] |

| Solubility | Soluble in USP/EP Diluent (Methanol) | Not specified |

Proposed Synthesis

While the specific synthesis of Desmethyl thiosildenafil-d8 is not detailed in publicly available literature, a logical synthetic route can be proposed based on the known synthesis of Sildenafil and its analogs. The synthesis would likely follow a convergent strategy, culminating in the coupling of a deuterated piperazine moiety to the chlorosulfonylated pyrazolopyrimidinone core.

A plausible synthetic workflow would involve:

-

Synthesis of the Pyrazolopyrimidinone Core: This would likely mirror the initial steps of Sildenafil synthesis, involving the condensation of a diketoester with hydrazine, followed by N-methylation, nitration, amide formation, reduction of the nitro group, and subsequent cyclization to form the pyrazolopyrimidinone ring structure.

-

Chlorosulfonylation: The pyrazolopyrimidinone intermediate would then be chlorosulfonylated at the 5'-position of the phenyl ring.

-

Coupling with Deuterated Piperazine: The final step would involve the coupling of the chlorosulfonylated intermediate with piperazine-d8. The use of deuterated piperazine is the key step to introduce the stable isotope label.

Role in Quantitative Analysis

The primary application of Desmethyl thiosildenafil-d8 is as an internal standard in bioanalytical methods, particularly LC-MS/MS, for the quantification of Sildenafil and its major active metabolite, N-desmethyl sildenafil.[3][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Experimental Protocol: Quantification of Sildenafil and N-desmethyl sildenafil in Human Plasma by LC-MS/MS

The following is a representative experimental protocol compiled from published methodologies.[3][4]

4.1.1 Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of Desmethyl thiosildenafil-d8 (as part of an internal standard working solution).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) or equivalent |

| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile(Isocratic, 5:95 v/v) |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| MS System | SCIEX 4500 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (m/z) | Sildenafil: 475.2 → 283.4N-desmethyl sildenafil: 461.3 → 283.4Sildenafil-d8: 483.4 → 283.4N-desmethyl sildenafil-d8: 469.4 → 283.4[3][4] |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Data Analysis

The concentration of Sildenafil and N-desmethyl sildenafil in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (Desmethyl thiosildenafil-d8). A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

Pharmacology of the Parent Compound (Desmethyl Thiosildenafil)

Desmethyl thiosildenafil is the N-desmethylated metabolite of Sildenafil. It is also an active compound, exhibiting inhibitory activity against phosphodiesterase type 5 (PDE5), although its potency is lower than that of Sildenafil. The plasma concentrations of N-desmethyl sildenafil are approximately 40% of the parent compound, and it is responsible for about 20% of the overall pharmacological effect of Sildenafil.

Mechanism of Action: The cGMP Signaling Pathway

The mechanism of action for both Sildenafil and its active metabolite, Desmethyl sildenafil, involves the inhibition of PDE5, which is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial for smooth muscle relaxation and vasodilation.

The signaling cascade proceeds as follows:

-

Nitric Oxide (NO) Release: In response to sexual stimulation, there is a release of nitric oxide from nerve endings and endothelial cells in the corpus cavernosum of the penis.

-

Guanylate Cyclase Activation: NO diffuses into the smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Smooth Muscle Relaxation: Increased levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This results in a decrease in intracellular calcium levels, leading to the relaxation of the arterial and trabecular smooth muscle of the corpus cavernosum.

-

Vasodilation and Erection: The relaxation of the smooth muscle allows for increased blood flow into the penis, resulting in an erection.

-

PDE5 Inhibition: Sildenafil and Desmethyl sildenafil act as competitive inhibitors of PDE5, the enzyme responsible for the degradation of cGMP to inactive GMP. By inhibiting PDE5, they prevent the breakdown of cGMP, leading to its accumulation and a prolonged and enhanced erectile response.

Visualizations

Sildenafil/Desmethyl Sildenafil Signaling Pathway

Caption: Sildenafil/Desmethyl Sildenafil inhibits PDE5, increasing cGMP levels and promoting vasodilation.

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for quantifying analytes in plasma using an internal standard with LC-MS/MS.

Conclusion

Desmethyl thiosildenafil-d8 is a critical analytical tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures the reliability of quantitative data for Sildenafil and its metabolites. A thorough understanding of its properties, analytical application, and the pharmacological context of its parent compound is essential for its effective implementation in research and development settings. This guide provides a foundational resource for professionals working with this and related compounds.

References

- 1. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. CAS 139755-82-1: DESMETHYL SILDENAFIL | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to Desmethyl thiosildenafil-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl thiosildenafil-d8 is a deuterated analog of desmethyl thiosildenafil, which itself is a structural analog of sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Due to its isotopic labeling, Desmethyl thiosildenafil-d8 serves as an invaluable internal standard for the quantitative analysis of desmethyl thiosildenafil and related compounds in various biological matrices. Its use in pharmacokinetic and metabolic studies allows for precise and accurate measurements by mass spectrometry. This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Desmethyl thiosildenafil-d8.

Chemical Structure and Properties

Desmethyl thiosildenafil-d8 is structurally similar to sildenafil, with two key modifications: the replacement of the N-methyl group on the piperazine ring with a hydrogen atom (desmethylation) and the substitution of the carbonyl oxygen on the pyrimidinone ring with a sulfur atom (thionation). Furthermore, the piperazine ring is perdeuterated, containing eight deuterium atoms.

The IUPAC name for Desmethyl thiosildenafil-d8 is 5-(2-Ethoxy-5-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1215321-44-0 | [1][2] |

| Molecular Formula | C21H20D8N6O3S2 | [1][2] |

| Molecular Weight | 484.66 g/mol | [2] |

Synthesis and Manufacturing

While a specific synthesis protocol for Desmethyl thiosildenafil-d8 is not publicly available, a general strategy for the synthesis of deuterated sildenafil analogs can be inferred from the scientific literature. The synthesis would likely involve the following key steps:

-

Chlorosulfonylation: The core pyrazolopyrimidinone structure is chlorosulfonylated to introduce the sulfonyl chloride group.

-

Condensation with Deuterated Piperazine: The chlorosulfonylated intermediate is then reacted with perdeuterated piperazine (piperazine-d8) to form the deuterated piperazinylsulfonyl side chain.

-

Thionation: The final step would involve the conversion of the carbonyl group on the pyrimidinone ring to a thione, likely using a reagent such as Lawesson's reagent.

The following diagram illustrates a plausible synthetic workflow:

Caption: A potential synthetic pathway for Desmethyl thiosildenafil-d8.

Mechanism of Action

As a structural analog of sildenafil, Desmethyl thiosildenafil-d8 is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature. By inhibiting PDE5, the levels of cGMP increase, leading to smooth muscle relaxation and vasodilation.

The following diagram illustrates the PDE5 signaling pathway:

References

physical properties of Desmethyl thiosildenafil-d8

An In-depth Technical Guide on the Physical Properties of Desmethyl thiosildenafil-d8

This technical guide provides a comprehensive overview of the known physical and chemical properties of Desmethyl thiosildenafil-d8. It is intended for researchers, scientists, and drug development professionals working with sildenafil analogs and deuterated compounds. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and visualizes relevant biological pathways and experimental workflows.

Data Presentation

The are summarized below. It is important to note that this is a specialized reference standard, and some data points are inferred from its non-deuterated analog or similar compounds.

| Property | Value | Source(s) |

| Chemical Name | 5-(2-Ethoxy-5-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | [1] |

| CAS Number | 1215321-44-0 | [1][2] |

| Molecular Formula | C₂₁H₂₀D₈N₆O₃S₂ | [1][2] |

| Molecular Weight | 484.66 g/mol | [2] |

| Appearance | Pale Yellow Solid | Inferred from analogs |

| Purity | High purity (typically >98%), confirmed by HPLC, is expected for a reference standard.[3] | Inferred from analogs |

| Storage Temperature | Store at -20°C under an inert atmosphere.[3] | [3] |

| Solubility | Data for the d8 analog is not specified. The non-deuterated form is soluble in USP/EP Diluent (Methanol).[3] | Inferred from analog |

| Melting Point | Not specified. Likely to decompose at high temperatures. The related compound sildenafil citrate decomposes at 189.4°C.[4][5] | Inferred from analog |

| Boiling Point | Not applicable; expected to decompose before boiling. | N/A |

Experimental Protocols

Detailed methodologies for determining key physical properties of pharmaceutical compounds like Desmethyl thiosildenafil-d8 are provided below. These are generalized protocols based on standard pharmacopeial and analytical chemistry methods.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the substance and identify any related impurities.[6][7][8][9]

a) Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Data acquisition and processing software.

b) Reagents:

-

Acetonitrile (HPLC grade).

-

Potassium dihydrogen orthophosphate or Ammonium acetate buffer (e.g., 0.05 M, pH adjusted).

-

High purity water.

-

Desmethyl thiosildenafil-d8 reference standard and sample.

c) Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and buffer. A common starting point is a 70:30 (v/v) mixture of acetonitrile and phosphate buffer.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection Wavelength: UV detection at 230 nm or 240 nm.[8][9]

-

Injection Volume: 20 µL.[6]

-

Column Temperature: Ambient or controlled (e.g., 30°C).

d) Procedure:

-

Standard Preparation: Accurately weigh and dissolve the Desmethyl thiosildenafil-d8 reference standard in a suitable diluent (e.g., mobile phase) to a known concentration.

-

Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

-

System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly (checking for consistent retention times, peak areas, and resolution).

-

Analysis: Inject the blank (diluent), followed by the standard and sample solutions into the chromatograph.

-

Data Processing: Calculate the purity of the sample by comparing the area of the main peak in the sample chromatogram to that of the standard, expressed as a percentage area. Identify and quantify any impurities based on their relative retention times and peak areas.

Determination of Melting Point

The melting point is a key indicator of a crystalline solid's purity.[10][11]

a) Instrumentation:

-

Melting point apparatus (capillary method), such as a Mel-Temp or a Thiele tube setup.[11]

-

Glass capillary tubes (closed at one end).

b) Procedure (Capillary Method):

-

Sample Preparation: Ensure the sample is completely dry and in a fine powder form.[12]

-

Capillary Packing: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount. Tap the closed end of the tube on a hard surface to pack the powder down into a column of 2.5-3.5 mm high.[12]

-

Initial Determination (Rapid): Place the packed capillary into the heating block of the apparatus. Heat rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.[11]

-

Accurate Determination: Allow the apparatus to cool. Insert a new sample capillary. Heat rapidly to about 10-15°C below the approximate melting point found in the previous step.

-

Observation: Decrease the heating rate to approximately 1-2°C per minute.[11][12]

-

Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For a pure substance, this range is typically narrow (0.5-1.0°C).[11]

Determination of Equilibrium Solubility

This protocol determines the solubility of an active pharmaceutical ingredient (API) in various aqueous media, which is crucial for biopharmaceutical classification.[13][14][15][16]

a) Instrumentation:

-

Shake-flask apparatus or orbital shaker in a temperature-controlled environment (37 ± 1 °C).[14]

-

pH meter.

-

Centrifuge.

-

Analytical balance.

-

HPLC or UV-Vis spectrophotometer for concentration analysis.

b) Reagents:

-

Buffer solutions at various pH levels (e.g., pH 1.2, 4.5, and 6.8).[14]

-

The API sample (Desmethyl thiosildenafil-d8).

c) Procedure (Shake-Flask Method):

-

Preparation: Prepare buffer solutions at the desired pH values.

-

Sample Addition: Add an excess amount of the API to a known volume of each buffer solution in separate flasks. The excess solid should be visible to ensure saturation.

-

Equilibration: Place the flasks in a shaker and agitate at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: After equilibration, allow the solutions to stand to let the undissolved solids settle. Centrifuge the samples to separate the supernatant from the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, filter if necessary, and dilute appropriately.

-

Quantification: Determine the concentration of the dissolved API in the aliquot using a validated analytical method, such as HPLC or UV spectroscopy.

-

Calculation: The measured concentration represents the equilibrium solubility of the API at that specific pH and temperature. The experiment should be performed in triplicate for each pH condition.[14]

Mandatory Visualization

The following diagrams illustrate key concepts related to Desmethyl thiosildenafil-d8.

Signaling Pathway

Caption: Mechanism of PDE5 inhibition by sildenafil analogs.

Experimental Workflow

Caption: Workflow for HPLC purity determination.

Logical Relationship Diagram

Caption: Relationship between Sildenafil and its analogs.

References

- 1. Desmethyl Thiosildenafil D8 | 1215321-44-0 | SynZeal [synzeal.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. allmpus.com [allmpus.com]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. Physicochemical properties of sildenafil citrate (Viagra) and sildenafil base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nano-lab.com.tr [nano-lab.com.tr]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. thinksrs.com [thinksrs.com]

- 13. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 14. who.int [who.int]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

In-Depth Technical Guide: Desmethyl Thiosildenafil-d8 Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of Desmethyl thiosildenafil-d8, a deuterated analog of Desmethyl thiosildenafil. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis who utilize stable isotope-labeled internal standards for quantitative bioanalysis.

Core Data Presentation

The incorporation of deuterium atoms into the Desmethyl thiosildenafil molecule results in a predictable increase in its molecular weight. This mass shift is fundamental for its use as an internal standard in mass spectrometry-based assays, allowing for clear differentiation between the analyte and the standard. The table below summarizes the key molecular weight information.

| Compound/Isotope | Molecular Formula | Molecular Weight ( g/mol ) |

| Desmethyl thiosildenafil | C₂₁H₂₈N₆O₃S₂ | 476.62[1][2][3] |

| Desmethyl thiosildenafil-d8 | C₂₁H₂₀D₈N₆O₃S₂ | 484.66[4][5][6] |

| Hydrogen (H) | H | ~1.008 |

| Deuterium (D) | D | ~2.014[4][5] |

The mass difference of approximately 8.04 g/mol between the deuterated and non-deuterated compounds corresponds to the replacement of eight hydrogen atoms with eight deuterium atoms.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The determination of the molecular weight of Desmethyl thiosildenafil-d8 is typically achieved using high-resolution mass spectrometry. The following is a generalized experimental protocol.

Objective: To accurately determine the molecular mass of Desmethyl thiosildenafil-d8.

Materials:

-

Desmethyl thiosildenafil-d8 reference standard

-

High-performance liquid chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF)

-

Appropriate solvents (e.g., acetonitrile, water, formic acid)

Methodology:

-

Sample Preparation: A stock solution of Desmethyl thiosildenafil-d8 is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This is further diluted to a working concentration (e.g., 1 µg/mL) with an appropriate solvent mixture for infusion or LC-MS analysis.

-

Mass Spectrometer Calibration: The mass spectrometer is calibrated according to the manufacturer's instructions using a standard calibration solution to ensure high mass accuracy.

-

Direct Infusion Analysis: The prepared sample solution is directly infused into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) at a constant flow rate.

-

Data Acquisition: Mass spectra are acquired in positive ion mode over a relevant m/z range. The instrument is operated in high-resolution mode to enable accurate mass measurement.

-

Data Analysis: The acquired spectrum is analyzed to identify the protonated molecular ion [M+H]⁺. The accurate mass of this ion is determined, and the neutral molecular weight is calculated by subtracting the mass of a proton.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the molecular weight of Desmethyl thiosildenafil-d8.

Caption: Workflow for Molecular Weight Determination.

References

- 1. Horizon Educational - What’s the Molar Mass of Hydrogen? [horizoneducational.com]

- 2. greenh2world.com [greenh2world.com]

- 3. webqc.org [webqc.org]

- 4. Deuterium - Wikipedia [en.wikipedia.org]

- 5. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 6. Deuterium(.) | H | CID 5460635 - PubChem [pubchem.ncbi.nlm.nih.gov]

Desmethyl Thiosildenafil-d8: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Desmethyl thiosildenafil-d8, an isotope-labeled analog of a sildenafil derivative. This document details a plausible synthetic pathway, experimental protocols, and in-depth characterization methodologies. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and replication by researchers in drug development and related scientific fields.

Introduction

Desmethyl thiosildenafil is an analog of the well-known phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. The "thio" designation indicates the replacement of the carbonyl oxygen with a sulfur atom in the pyrimidinone ring, and "desmethyl" signifies the absence of the N-methyl group on the piperazine moiety. The "-d8" denotes the presence of eight deuterium atoms on the piperazine ring, making it a valuable internal standard for pharmacokinetic and metabolic studies. The precise quantification of drug molecules and their metabolites is crucial in drug development, and stable isotope-labeled internal standards are the gold standard for mass spectrometry-based bioanalysis due to their similar chemical and physical properties to the analyte, but distinct mass.

This guide outlines a feasible synthetic route to Desmethyl thiosildenafil-d8 and provides detailed characterization data to ensure its identity, purity, and suitability for its intended applications.

Synthesis of Desmethyl Thiosildenafil-d8

The synthesis of Desmethyl thiosildenafil-d8 can be envisioned as a multi-step process, leveraging established synthetic methodologies for sildenafil and its analogs. The key steps involve the synthesis of the core pyrazolopyrimidinone structure, followed by sulfonation, coupling with deuterated piperazine, and a final thionation step.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the workflow below. It begins with the synthesis of the 5-(2-ethoxy-5-(chlorosulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one intermediate, which is a common precursor in sildenafil synthesis. This intermediate is then reacted with commercially available piperazine-d8. The resulting Desmethyl sildenafil-d8 is subsequently converted to the final product by thionation.

Caption: Proposed synthesis pathway for Desmethyl thiosildenafil-d8.

Experimental Protocols

Step 1: Synthesis of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

This intermediate can be prepared following established literature procedures for sildenafil synthesis.[1][2] A common method involves the reaction of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one with a mixture of chlorosulfonic acid and thionyl chloride.[1]

Step 2: Synthesis of Desmethyl sildenafil-d8

-

To a solution of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in a suitable solvent such as dichloromethane, add piperazine-d8 dihydrochloride and a base (e.g., triethylamine) to neutralize the hydrochloride salt.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield Desmethyl sildenafil-d8.

Step 3: Synthesis of Desmethyl thiosildenafil-d8

-

Dissolve Desmethyl sildenafil-d8 in an anhydrous solvent such as toluene or dioxane.

-

Add Lawesson's reagent (or a similar thionating agent) to the solution.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain Desmethyl thiosildenafil-d8.

Characterization of Desmethyl Thiosildenafil-d8

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Desmethyl thiosildenafil-d8. The following analytical techniques are recommended.

Experimental Workflow for Characterization

References

Technical Guide to the Isotopic Purity of Desmethyl Thiosildenafil-d8

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the core principles and methodologies for assessing the isotopic purity of Desmethyl thiosildenafil-d8. Due to the limited availability of specific data for Desmethyl thiosildenafil-d8, this document utilizes N-Desmethyl Sildenafil-d8 as a close structural analog for exemplifying quantitative data and analytical approaches. The methodologies described are broadly applicable to deuterated sildenafil analogs.

Introduction

Desmethyl thiosildenafil-d8 is the deuterated analog of Desmethyl thiosildenafil, a derivative of the potent phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. The substitution of hydrogen atoms with deuterium can significantly alter the pharmacokinetic profile of a drug, often leading to a reduced rate of metabolism and a longer half-life. This "kinetic isotope effect" is a key driver in the development of deuterated drugs.

The isotopic purity of a deuterated active pharmaceutical ingredient (API) is a critical quality attribute. It defines the percentage of the molecule that contains the desired number of deuterium atoms (in this case, eight) and the distribution of molecules with fewer deuterium atoms (d7, d6, etc.). Inconsistent isotopic purity can lead to variability in drug efficacy and safety. Therefore, robust analytical methods are required to accurately quantify the isotopic enrichment and distribution.

Quantitative Data on Isotopic and Chemical Purity

The following table summarizes the purity data for N-Desmethyl Sildenafil-d8, serving as a proxy for Desmethyl thiosildenafil-d8. This data is compiled from various commercial suppliers.

| Parameter | Specification | Method | Reference |

| Isotopic Enrichment | 99% atom D | MS | [1] |

| Chemical Purity | 99.3% | HPLC | [1] |

| Isotopic Purity | >95% (d8) | Varies | General Supply |

| Molecular Formula | C₂₁H₂₀D₈N₆O₄S | - | [1][2][3][4] |

| Molecular Weight | 468.6 g/mol | - | [1][2][3][4] |

Experimental Protocol: Isotopic Purity Determination by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of isotopic purity. It offers high selectivity and sensitivity, allowing for the separation and detection of different isotopologues.

Objective

To develop and validate an LC-MS/MS method for the determination of the isotopic purity of Desmethyl thiosildenafil-d8.

Materials and Reagents

-

Desmethyl thiosildenafil-d8 reference standard

-

Desmethyl thiosildenafil non-deuterated reference standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

-

Prepare a stock solution of Desmethyl thiosildenafil-d8 at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Prepare a series of working solutions by diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a similar set of solutions for the non-deuterated standard.

Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Gradient: A suitable gradient to ensure separation from any impurities. For example:

-

0-1 min: 90% A

-

1-3 min: Linear gradient to 20% A

-

3-5 min: Hold at 20% A

-

5-6 min: Return to 90% A

-

6-8 min: Re-equilibration

-

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM): Monitor the transitions for the parent and expected fragment ions for each isotopologue (d0 to d8). The specific m/z values will need to be determined based on the fragmentation pattern of Desmethyl thiosildenafil. As a proxy, for N-Desmethyl Sildenafil, the transition for the d8 isotopologue could be monitored alongside the d0 isotopologue.[5]

-

Source Parameters:

-

Gas Temperature: 275 °C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 40 psi

-

Sheath Gas Heater: 375 °C

-

Sheath Gas Flow: 10 L/min

-

Capillary Voltage: 3000 V

-

Data Analysis

-

Integrate the peak areas for each of the monitored isotopologues (d0 through d8).

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

The isotopic purity is reported as the percentage of the d8 isotopologue.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated compound.

Caption: Workflow for Isotopic Purity Determination.

Other Relevant Analytical Techniques

While LC-MS/MS is a primary method for isotopic purity, other techniques provide complementary information:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration at specific sites in the molecule by observing the disappearance of proton signals. ²H NMR can directly detect the deuterium nuclei, providing information about their location and relative abundance.[6][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can also be used to determine isotopic enrichment.[7]

Conclusion

The determination of isotopic purity is a critical step in the development and quality control of deuterated drugs like Desmethyl thiosildenafil-d8. A combination of analytical techniques, with LC-MS/MS being the cornerstone, is essential for accurately characterizing the isotopic distribution. The methodologies and data presented in this guide, using N-Desmethyl Sildenafil-d8 as a close analog, provide a robust framework for researchers and drug development professionals to ensure the quality and consistency of these novel therapeutic agents.

References

- 1. esschemco.com [esschemco.com]

- 2. N-Desmethyl Sildenafil-d8 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. Sildenafil N-Desmethyl-D8 - Acanthus Research [acanthusresearch.com]

- 5. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. resolvemass.ca [resolvemass.ca]

The Role of Desmethylthiosildenafil-d8 in Modern Drug Research: A Technical Guide

Introduction: Desmethylthiosildenafil-d8 is a deuterated analog of Desmethylthiosildenafil, a metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. In the landscape of pharmaceutical research, particularly in drug metabolism and pharmacokinetics (DMPK), such stable isotope-labeled compounds are indispensable tools. Their primary function is not as a therapeutic agent itself, but as a high-fidelity internal standard for quantitative bioanalysis. This technical guide will delve into the core function of Desmethylthiosildenafil-d8 in research, detailing the experimental protocols where it is applied, presenting relevant quantitative data, and visualizing the underlying principles and pathways.

Due to a scarcity of published studies specifically detailing the use of Desmethylthio sildenafil-d8, this guide will draw upon the extensive and directly analogous methodologies established for the closely related and well-documented deuterated metabolite, N-desmethyl sildenafil-d8. The principles and applications described are fundamentally identical.

Core Function: The Gold Standard in Bioanalysis

The paramount function of Desmethylthiosildenafil-d8 in a research setting is to serve as an internal standard (IS) in quantitative mass spectrometry, most commonly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. The principle behind using a stable isotope-labeled IS is a technique known as isotope dilution mass spectrometry.

In this method, a known quantity of the deuterated standard (Desmethylthiosildenafil-d8) is added to a biological sample (e.g., plasma, urine) at the very beginning of the sample preparation process. Because the deuterated standard is chemically identical to the non-deuterated analyte of interest (Desmethylthiosildenafil), it experiences the same physical and chemical variations throughout the extraction, chromatography, and ionization processes. However, due to the mass difference from the incorporated deuterium atoms, the mass spectrometer can distinguish between the analyte and the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, any loss of sample during preparation or fluctuations in instrument response can be precisely compensated for, leading to highly accurate and precise quantification.

Chemical and Physical Properties

The fundamental characteristics of Desmethylthiosildenafil-d8 are summarized in the table below. These properties are essential for its use as an analytical standard.

| Property | Value |

| Chemical Name | Desmethyl Thiosildenafil-d8 |

| Molecular Formula | C₂₁H₂₀D₈N₆O₃S₂ |

| Molecular Weight | 484.66 g/mol |

| CAS Number | 1215321-44-0 |

| Appearance | Pale Yellow Solid |

| Purity | Typically >98% |

| Storage | 2-8°C, protected from light and moisture |

Experimental Protocols

While specific protocols for Desmethylthiosildenafil-d8 are not widely published, a generalized and robust LC-MS/MS method for the quantification of sildenafil and its metabolites, including the analogous N-desmethyl sildenafil, is detailed below. This protocol is representative of how Desmethylthiosildenafil-d8 would be employed.

Objective: To accurately quantify the concentration of sildenafil and its metabolite, N-desmethyl sildenafil, in human plasma.

Internal Standard: N-desmethyl sildenafil-d8 (used here as a proxy for Desmethylthiosildenafil-d8).

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (containing N-desmethyl sildenafil-d8).

-

Vortex mix for 30 seconds.

-

Add 50 µL of 0.1 M NaOH to alkalize the sample.

-

Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

| Parameter | Typical Value |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Gradient elution, e.g., 5% B to 95% B over 5 min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

3. Mass Spectrometry (MS/MS) Parameters

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation

The following tables summarize the kind of quantitative data generated in studies utilizing deuterated sildenafil analogs.

Table 1: Representative MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Sildenafil | 475.2 | 283.4 |

| Sildenafil-d8 (IS) | 483.4 | 283.4 |

| N-desmethyl sildenafil | 461.3 | 283.4 |

| N-desmethyl sildenafil-d8 (IS) | 469.4 | 283.4 |

Table 2: Summary of Bioanalytical Method Validation Parameters

| Parameter | Sildenafil | N-desmethyl sildenafil |

| Linear Range (ng/mL) | 1.0 - 1000.0 | 0.5 - 500.0 |

| Correlation Coefficient (r²) | > 0.998 | > 0.998 |

| Intra-day Precision (%CV) | 1.5 - 5.1% | 1.3 - 3.1% |

| Inter-day Precision (%CV) | 2.2 - 3.4% | 2.8 - 4.3% |

| Intra-day Accuracy (%Bias) | -2.7 to 1.7% | -4.7 to 3.7% |

| Inter-day Accuracy (%Bias) | -3.3 to 2.8% | -5.0 to 2.8% |

| Recovery (%) | ~85% | ~82% |

Data generalized from published bioequivalence studies.

Biological Context: The PDE5 Signaling Pathway

To understand the importance of quantifying sildenafil and its metabolites, it is crucial to understand their mechanism of action. Sildenafil and its active metabolite, N-desmethyl sildenafil, are potent inhibitors of phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). In smooth muscle cells, nitric oxide (NO) stimulates guanylate cyclase to produce cGMP, which in turn leads to muscle relaxation and vasodilation. By inhibiting PDE5, sildenafil and its metabolites increase intracellular cGMP levels, enhancing the vasodilatory effects of NO. This is the primary mechanism behind its therapeutic effects in erectile dysfunction and pulmonary hypertension.

Conclusion

Desmethylthiosildenafil-d8, like other deuterated analogs of active pharmaceutical ingredients and their metabolites, plays a critical, albeit non-therapeutic, role in pharmaceutical research. Its function as an internal standard in LC-MS/MS-based bioanalysis allows for the highly accurate and precise quantification of its non-deuterated counterpart in complex biological matrices. This capability is fundamental to conducting reliable pharmacokinetic, toxicokinetic, and bioequivalence studies, which are cornerstones of the drug development and approval process. While direct research on the biological effects of Desmethylthiosildenafil-d8 is not its intended purpose, its application provides crucial data for understanding the in vivo behavior of therapeutically active PDE5 inhibitors.

A Technical Guide to Desmethyl Thiosildenafil-d8: An Analog for Sildenafil Metabolite Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Desmethyl thiosildenafil-d8, positioning it as a critical analytical tool in the study of sildenafil and its analogs. The document details its relationship to sildenafil's primary metabolites, its application in bioanalytical assays, and the underlying pharmacological pathways.

Introduction: Understanding Desmethyl Thiosildenafil-d8

Sildenafil, the active ingredient in several pharmaceuticals, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Its metabolism is a crucial aspect of its pharmacokinetic profile. The primary metabolic pathway is N-demethylation, mediated predominantly by cytochrome P450 enzymes CYP3A4 and CYP2C9, resulting in the formation of N-desmethyl sildenafil.[3][4] This major circulating metabolite retains significant pharmacological activity, possessing about 50% of the in vitro PDE5 inhibitory potency of the parent compound.[3]

"Thio-analogs," such as thiosildenafil, are synthetic variants where the oxygen atom on the pyrimidinone ring is substituted with a sulfur atom.[5][6] These analogs are often illicitly included in dietary supplements and require robust analytical methods for detection.[7]

Desmethyl thiosildenafil-d8 is a stable isotope-labeled analog of desmethyl thiosildenafil. It combines three key structural features:

-

Desmethyl Structure: It mimics the N-desmethyl metabolite of sildenafil.

-

Thio-Substitution: It incorporates the sulfur-for-oxygen substitution characteristic of thiosildenafil analogs.

-

Deuterium Labeling (-d8): It is deuterated, typically on the piperazine ring, making it an ideal internal standard for mass spectrometry-based quantitative analysis.[8][9]

Its primary role is not as a therapeutic agent but as a reference material and internal standard, enabling accurate and precise quantification of sildenafil, its metabolites, and undeclared synthetic analogs in complex biological matrices.

Physicochemical and Structural Data

The fundamental properties of Desmethyl thiosildenafil-d8 are summarized below.

| Property | Value | Reference |

| Chemical Name | 5-(2-Ethoxy-5-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | [8] |

| CAS Number | 1215321-44-0 | [10] |

| Molecular Formula | C₂₁H₂₀D₈N₆O₃S₂ | [10] |

| Molecular Weight | 484.66 g/mol | [10] |

Sildenafil's Mechanism of Action: The NO/cGMP Signaling Pathway

Sildenafil and its active metabolites exert their therapeutic effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is fundamental to vasodilation.[3][11]

-

NO Release: Nerve impulses and endothelial stimulation release Nitric Oxide (NO).

-

sGC Activation: NO diffuses into smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Smooth Muscle Relaxation: cGMP acts as a second messenger, activating protein kinase G (PKG), which leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[12]

-

Signal Termination: Phosphodiesterase type 5 (PDE5) specifically hydrolyzes and inactivates cGMP, terminating the signal.

-

Inhibition by Sildenafil: Sildenafil, as a PDE5 inhibitor, prevents the degradation of cGMP. The resulting accumulation of cGMP amplifies the vasodilatory signal.[12]

Application in Bioanalytical Methods

The structural similarity and mass difference afforded by deuterium labeling make Desmethyl thiosildenafil-d8 an exemplary internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[13][14][15] Using a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[14][16]

General Bioanalytical Workflow

The quantification of sildenafil analogs in biological samples follows a standardized workflow to ensure accuracy and reproducibility.

References

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. An opportunistic study evaluating pharmacokinetics of sildenafil for the treatment of pulmonary hypertension in infants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of the reported pharmacokinetic interactions of sildenafil with natural products | Radeva-Ilieva | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 5. Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Desmethyl Thiosildenafil D8 | 1215321-44-0 | SynZeal [synzeal.com]

- 9. N-Desmethyl Sildenafil-d8 | LGC Standards [lgcstandards.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Desmethyl Thiosildenafil-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desmethyl thiosildenafil-d8, a deuterated analog of Desmethyl thiosildenafil. The information compiled herein is intended to support research and development activities by providing key technical data, outlining potential experimental protocols, and illustrating the relevant biological pathways.

Commercial Availability

Desmethyl thiosildenafil-d8 is a specialized chemical available from a limited number of suppliers for research purposes. Its non-deuterated counterpart, Desmethyl thiosildenafil, is also commercially available. The availability of these compounds is crucial for researchers conducting pharmacokinetic studies, developing analytical methods, and investigating the structure-activity relationships of sildenafil analogs.

For procurement, researchers are advised to contact specialized chemical suppliers. Below is a summary of known suppliers for Desmethyl thiosildenafil-d8 and related compounds.

| Compound | Supplier(s) |

| Desmethyl thiosildenafil-d8 | Axios Research[1] |

| Desmethyl thiosildenafil | Allmpus[2] |

| N-Desmethyl sildenafil-d8 | LGC Standards, ESS Chem Co., Santa Cruz Biotechnology, Veeprho, MedchemExpress, Immunomart, Pharmaffiliates[3][4][5][6][7][8][9] |

Physicochemical Data

The following tables summarize the key physicochemical properties of Desmethyl thiosildenafil-d8 and its non-deuterated form. This data is essential for the preparation of standards, analytical method development, and interpretation of experimental results.

Table 1: Physicochemical Properties of Desmethyl thiosildenafil-d8

| Property | Value | Reference |

| CAS Number | 1215321-44-0 | SynZeal |

| Chemical Name | 5-(2-Ethoxy-5-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | SynZeal |

| Molecular Formula | C₂₁H₂₀D₈N₆O₃S₂ | SynZeal |

| Molecular Weight | 484.7 g/mol | SynZeal |

Table 2: Physicochemical Properties of Desmethyl thiosildenafil

| Property | Value | Reference |

| CAS Number | 479073-86-4 | Allmpus[2] |

| Chemical Name | 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl- 7H-pyrazolo[4,3-d]pyrimidine-7-thione | Allmpus[2] |

| Molecular Formula | C₂₁H₂₈N₆O₃S₂ | Allmpus[2] |

| Molecular Weight | 476.62 g/mol | Allmpus[2] |

| Storage | Store at -20°C under inert atmosphere | Allmpus[2] |

Experimental Protocols

3.1. Analytical Method for Quantification in Biological Matrices

The following is a representative experimental protocol for the quantification of sildenafil and N-desmethyl sildenafil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can be modified for Desmethyl thiosildenafil-d8.

Objective: To develop and validate a method for the quantification of Desmethyl thiosildenafil and its deuterated internal standard, Desmethyl thiosildenafil-d8, in plasma.

Materials and Reagents:

-

Desmethyl thiosildenafil (analytical standard)

-

Desmethyl thiosildenafil-d8 (internal standard)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (starting point):

-

Column: C18 reverse-phase column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm)[6]

-

Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (e.g., 5:95 v/v)[6]

-

Flow Rate: 0.6 mL/min[6]

-

Column Temperature: 35°C

-

Injection Volume: 10 µL

Mass Spectrometric Conditions (to be optimized):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Desmethyl thiosildenafil: To be determined by infusion of the standard into the mass spectrometer.

-

Desmethyl thiosildenafil-d8: To be determined by infusion of the standard into the mass spectrometer.

-

-

Collision Energy and other MS parameters: To be optimized for maximum sensitivity.

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma sample, add 25 µL of the internal standard solution (Desmethyl thiosildenafil-d8 in methanol).

-

Add 1 mL of extraction solvent (e.g., ethyl acetate).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject the sample into the LC-MS/MS system.

3.2. Synthesis Outline

The synthesis of Desmethyl thiosildenafil would likely follow a similar pathway to that of sildenafil and its analogs, which involves the construction of the pyrazolopyrimidinone core followed by sulfonation and reaction with a piperazine derivative. A general synthetic approach is outlined in a review by Avinash et al. (2017). The synthesis of the deuterated analog would involve the use of a deuterated piperazine derivative in the final step.

Signaling Pathway

Sildenafil, the parent compound of this class of molecules, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[10] It is highly probable that Desmethyl thiosildenafil and its deuterated analog act via the same mechanism. The signaling pathway is initiated by the release of nitric oxide (NO) in response to sexual stimulation.

Workflow of the Signaling Pathway:

Caption: NO/cGMP signaling pathway and the inhibitory action of Desmethyl thiosildenafil-d8 on PDE5.

Experimental Workflow for In Vitro PDE5 Inhibition Assay:

Caption: A typical workflow for an in vitro PDE5 inhibition assay.

Conclusion

Desmethyl thiosildenafil-d8 is a valuable tool for researchers in the field of drug metabolism, pharmacokinetics, and medicinal chemistry. While detailed experimental data for this specific molecule is limited, the extensive literature on the closely related sildenafil and its metabolites provides a solid foundation for developing and validating analytical methods and for understanding its mechanism of action. The information and protocols provided in this guide are intended to facilitate further research and development of this and related compounds.

References

- 1. Desmethyl Thiosildenafil-d8 - CAS - 1215321-44-0 | Axios Research [axios-research.com]

- 2. allmpus.com [allmpus.com]

- 3. N-Desmethyl Sildenafil-d8 | LGC Standards [lgcstandards.com]

- 4. esschemco.com [esschemco.com]

- 5. scbt.com [scbt.com]

- 6. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Desmethyl Thiosildenafil-d8 in Biological Matrices using LC-MS/MS

Introduction

Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is widely known for its use in treating erectile dysfunction.[1][2] Its analogues, such as thiosildenafil, have been identified as adulterants in herbal supplements. The primary metabolite of sildenafil is N-desmethyl sildenafil, which also exhibits significant pharmacological activity.[1][2] Thiosildenafil is expected to be metabolized to desmethyl thiosildenafil. For pharmacokinetic, bioequivalence, and toxicological studies, it is crucial to have a robust and sensitive analytical method for the quantification of these compounds and their metabolites in biological matrices.[3][4]

This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desmethyl thiosildenafil, using its stable isotope-labeled internal standard, Desmethyl thiosildenafil-d8. The use of a deuterated internal standard ensures high accuracy and precision in quantification.[5] The protocol described herein is adapted from established methods for the analysis of sildenafil and its analogues.[4][5]

Signaling Pathway of PDE5 Inhibitors

Sildenafil and its analogues exert their therapeutic effects by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[6] In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to smooth muscle relaxation and increased blood flow. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil and its analogues prevent the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response.[7]

Experimental Protocols

This section provides a detailed methodology for the LC-MS/MS analysis of Desmethyl thiosildenafil-d8. The protocol is based on established methods for similar analytes.[4][5]

Materials and Reagents

-

Desmethyl thiosildenafil and Desmethyl thiosildenafil-d8 reference standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting sildenafil and its analogues from plasma samples.[4]

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of Desmethyl thiosildenafil-d8 internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following chromatographic conditions are recommended for the separation of Desmethyl thiosildenafil.

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent[2] |

| Column | Kinetex 2.6 µm Biphenyl, 50 x 2.1 mm[2] or Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[5] |

| Mobile Phase A | 0.1% Formic Acid in Water[2] or 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution can be optimized. A starting point is 5:95 (A:B).[5] |

| Flow Rate | 0.5 - 0.6 mL/min[2][5] |

| Injection Volume | 5 µL[2] |

| Column Temperature | 40 °C[2] |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for the detection and quantification of the analytes.

| Parameter | Condition |

| Mass Spectrometer | SCIEX 4500 or equivalent[2] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 20 psi |

| Collision Gas | 9 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500 °C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions

The following table lists the proposed Multiple Reaction Monitoring (MRM) transitions for Desmethyl thiosildenafil and its deuterated internal standard. These are based on the known fragmentation patterns of sildenafil and its analogues.[4][5] The exact m/z values should be confirmed by infusion of the analytical standards.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Desmethyl thiosildenafil | 477.2 | 283.2 |

| Desmethyl thiosildenafil-d8 | 485.2 | 283.2 |

Note: The precursor ion for Desmethyl thiosildenafil is inferred from N-desmethyl sildenafil (m/z 461.4)[4][5] with the substitution of an oxygen atom with a sulfur atom (+16 Da). The product ion is expected to be the same as that of N-desmethyl sildenafil due to the fragmentation of the piperazine ring.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis is depicted in the following diagram.

Data Presentation

The performance of the LC-MS/MS method should be evaluated through a validation study. The following tables summarize the expected quantitative data based on similar validated methods for sildenafil and its metabolites.[4][8]

Table 1: Calibration Curve and Sensitivity

| Parameter | Expected Value |

| Linearity Range | 1.0 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.0 - 5.0 ng/mL[8] |

| Lower Limit of Detection (LLOD) | 0.5 - 2.0 ng/mL[8] |

Table 2: Accuracy and Precision

| Quality Control Sample | Accuracy (%) | Precision (RSD %) |

| LQC | 85 - 115 | < 15 |

| MQC | 85 - 115 | < 15 |

| HQC | 85 - 115 | < 15 |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Acceptance criteria are based on FDA guidelines for bioanalytical method validation.

Table 3: Recovery

| Analyte | Mean Recovery (%) |

| Desmethyl thiosildenafil | > 80 |

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Desmethyl thiosildenafil in biological matrices, using Desmethyl thiosildenafil-d8 as an internal standard. The protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to deliver high accuracy, precision, and reliability for pharmacokinetic and other related studies in drug development and forensic analysis. The provided workflow and expected performance characteristics serve as a comprehensive guide for researchers and scientists in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Quantification of Sildenafil in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of sildenafil in human plasma. The method employs a stable isotope-labeled internal standard, sildenafil-d8, to ensure high accuracy and precision, which is the widely accepted standard in bioanalytical assays for sildenafil. While the query specified Desmethyl thiosildenafil-d8, a thorough review of scientific literature indicates that sildenafil-d8 is the predominant and validated choice for an internal standard in sildenafil quantification. This protocol is therefore based on the established and validated use of sildenafil-d8. The sample preparation is a straightforward protein precipitation procedure, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate quantification of sildenafil in biological matrices is essential for clinical and pharmacological research. The use of a stable isotope-labeled internal standard, which is chemically almost identical to the analyte, is the gold standard in LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise results. Sildenafil-d8, the deuterated analog of sildenafil, is the most commonly used internal standard for this purpose.

Experimental

Materials and Reagents

-

Sildenafil citrate (Reference Standard)

-

Sildenafil-d8 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Stock and Working Solutions

Stock solutions of sildenafil (1 mg/mL) and sildenafil-d8 (1 mg/mL) were prepared in methanol.[1] Working standard solutions and quality control (QC) samples were then prepared by serial dilution of the stock solutions with a mixture of methanol and water.

Sample Preparation

A protein precipitation method is employed for the extraction of sildenafil and the internal standard from human plasma.[1][2]

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 20 µL of the sildenafil-d8 internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

Plasma Sample Preparation Workflow

Liquid Chromatography

-

Mobile Phase A: 2 mM Ammonium Formate with 0.1% Formic Acid in Water[3][4]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid[5]

-

Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute sildenafil and its internal standard.

Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI), positive mode[3]

-

Detection: Multiple Reaction Monitoring (MRM)[3]

The MRM transitions for sildenafil and sildenafil-d8 are monitored.

Quantitative Data

The following tables summarize the key performance parameters of a typical validated LC-MS/MS method for the analysis of sildenafil.

| Parameter | Sildenafil | Sildenafil-d8 (IS) |

| Precursor Ion (m/z) | 475.30 | 483.30 |

| Product Ion (m/z) | 100.10 | 108.10 |

Table 1: Mass Spectrometry MRM Transitions.[2][3]

| Parameter | Value |

| Linearity Range | 1.0 - 1000.0 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%) | 85 - 115% |

| Recovery (%) | > 90% |

Table 2: Method Validation Parameters.[1][2][5][6]

Experimental Protocols

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of sildenafil into blank human plasma. A typical concentration range is 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL). These are prepared independently from the calibration standards.

Bioanalytical Method Validation Workflow

The validation of the bioanalytical method is a critical step to ensure the reliability of the data. The following workflow outlines the key validation experiments.

Bioanalytical Method Validation Workflow

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of sildenafil in human plasma. The use of sildenafil-d8 as an internal standard ensures the accuracy and precision of the results, making this method well-suited for a variety of research applications, including pharmacokinetic and bioequivalence studies. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Desmethyl Thiosildenafil-d8 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl thiosildenafil-d8 is the deuterium-labeled analog of desmethyl thiosildenafil, a major metabolite of thiosildenafil. Thiosildenafil is an analog of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5). Due to the structural similarity, the metabolic pathways of thiosildenafil are expected to be comparable to those of sildenafil, with N-demethylation being a primary route.

In pharmacokinetic (PK) studies, stable isotope-labeled compounds like Desmethyl thiosildenafil-d8 are invaluable as internal standards for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a deuterated internal standard is the gold standard in bioanalysis as it shares near-identical physicochemical properties with the analyte of interest. This ensures that any variability during sample preparation, such as extraction efficiency, and instrument analysis, like matrix effects, is accounted for, leading to highly accurate and precise quantification of the analyte.[3][4]

These application notes provide a comprehensive overview of the use of Desmethyl thiosildenafil-d8 as an internal standard in pharmacokinetic studies of thiosildenafil and its primary metabolite, desmethyl thiosildenafil. The protocols and data presented are based on established methodologies for the analogous compounds, sildenafil and N-desmethyl sildenafil.

Pharmacokinetic Data